(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one is a natural product found in Commiphora myrrha and Commiphora kua with data available.
Scientific Research Applications
Phytochemical Study and Structural Analysis : This compound was identified as part of a phytochemical study on roots of Periploca sepium Bunge, a traditional Chinese herbal medicine. Its molecular structure and crystal properties were analyzed, revealing specific conformations and hydrogen bonding patterns (Zhang, Bao, Wu, Yu, & Li, 2012).
Triterpenoid Isolation and Characterization : The compound was isolated from Skimmia laureola, and its structural details were elucidated. This work contributed to understanding the molecular configuration of triterpenoids, a class of chemical compounds with various biological activities (Hussain, Rehman, & Parvez, 2010).
Antimicrobial and Antifungal Studies : An in vitro study examined the antimicrobial properties of chemical constituents isolated from the root of Leplaea mayombensis, including derivatives of the compound . These studies support traditional uses of the plant in treating infectious diseases due to its antimicrobial compounds (Sidjui et al., 2015).
Synthesis and Biological Activity Analysis : The synthesis and structure of bioactive triorganotin(IV) derivatives of sodium deoxycholate, a chemical related to the compound , were explored. These compounds demonstrated promising antimicrobial and anticancer activities, highlighting the potential of such compounds in therapeutic applications (Shaheen, Ali, Rosario, & Shah, 2014).
Computer-Aided Screening in Drug Development : Computational studies explored the drug-likeness and efficiency of various herbal compounds, including a derivative of the compound, against MRSA infections. This research demonstrates the potential of computer-aided design in screening novel inhibitors for drug development (Skariyachan et al., 2011).
Androgen Biosynthesis Inhibition Studies : Research on derivatives of the compound as inhibitors of androgen biosynthesis was conducted, providing insights into their potential therapeutic applications in conditions influenced by androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Properties
CAS No. |
102848-61-3 |
---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O/c1-19(2)16-10-14-22(5)17(20(16,3)13-11-18(19)23)9-8-15-7-6-12-21(15,22)4/h6-7,15-17H,8-14H2,1-5H3/t15-,16-,17+,20-,21?,22?/m0/s1 |
InChI Key |
SCVQXPPZHIKYMJ-DHEJPUEPSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CCC3([C@@H]2CC[C@H]4C3(CC=C4)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
Synonyms |
mansumbinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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